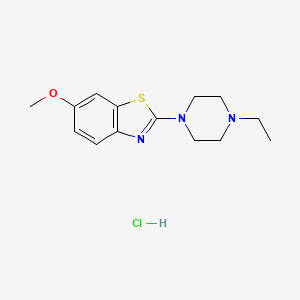

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride

CAS No.: 1215463-81-2

Cat. No.: VC11892686

Molecular Formula: C14H20ClN3OS

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215463-81-2 |

|---|---|

| Molecular Formula | C14H20ClN3OS |

| Molecular Weight | 313.8 g/mol |

| IUPAC Name | 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole;hydrochloride |

| Standard InChI | InChI=1S/C14H19N3OS.ClH/c1-3-16-6-8-17(9-7-16)14-15-12-5-4-11(18-2)10-13(12)19-14;/h4-5,10H,3,6-9H2,1-2H3;1H |

| Standard InChI Key | HFHPTFJGWMIXPF-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |

| Canonical SMILES | CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |

Introduction

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is a synthetic organic compound with significant interest in medicinal chemistry. It features a benzothiazole core structure, which is known for its diverse biological activities, particularly in anticancer research. The compound's molecular formula is C14H20ClN3OS, with a molecular weight of approximately 313.8 g/mol .

Biological Activity

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride exhibits significant biological activity, particularly as an inhibitor of FGFRs. FGFR inhibitors have therapeutic potential in treating cancers and diseases associated with aberrant signaling pathways. The compound's unique structure allows it to interact effectively with these targets, leading to potential anticancer properties.

Synthetic Routes

Several synthetic routes have been explored for the preparation of this compound. These methods allow for varying degrees of yield and purity, which are critical for subsequent biological evaluations. The synthesis often involves multi-step organic reactions, which can be optimized using techniques such as microwave-assisted synthesis or solvent-free methods to enhance yield and reduce reaction time.

Research Findings and Applications

Research into this compound focuses on its binding affinity to FGFRs and other related proteins. Techniques such as molecular modeling and interaction studies are employed to understand its pharmacodynamics and pharmacokinetics. The compound's potential applications include anticancer therapy, given its ability to inhibit FGFRs, which are involved in tumor growth and progression.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Iodo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-benzothiazole | Contains iodine substitution; potential for enhanced biological activity due to halogen presence. | |

| 4–(4-Ethylpiperazin-1-yl)-N-(6–(3-methoxyphenyl)-1H-indazol-3-yl)benzamide | Features an indazole moiety; offers different pharmacological profiles. | |

| 6-Methoxybenzothiazole derivatives | Varies | General class known for diverse biological activities; serves as a basis for comparison in structure–activity relationships. |

The uniqueness of 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride lies in its specific combination of functional groups and its targeted action on FGFRs, which may not be present in other similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume